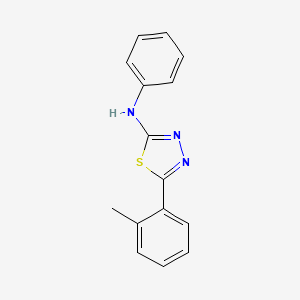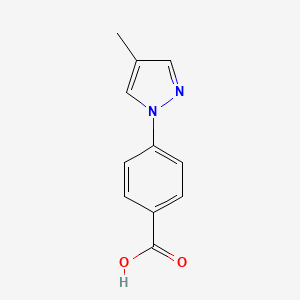
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Descripción general
Descripción
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H10N2O2 . It is used in various fields of chemistry and has been the subject of numerous studies .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) . The molecular weight of this compound is 202.21 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.21 .Aplicaciones Científicas De Investigación
Chemistry and Heterocyclic Synthesis Pyrazole derivatives, such as 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, play a significant role in the synthesis of heterocyclic compounds. Their reactivity facilitates the creation of a wide range of heterocyclic structures, including pyrazolo-imidazoles and thiazoles, which are crucial for developing pharmaceuticals and dyes. The unique reactivity of these derivatives under mild conditions offers versatile approaches to synthesizing cynomethylene dyes and various heterocyclic classes, highlighting their significance in chemical synthesis and potential for innovative transformations (Gomaa & Ali, 2020).
Pharmacological Applications The pharmacological landscape is rich with the applications of pyrazole derivatives. Their structure has been exploited to design molecules with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. For instance, Knoevenagel condensation products, often involving pyrazole structures, have shown significant anticancer activity, demonstrating the potential of these compounds in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).
Antimicrobial and Antifungal Applications Beyond pharmacological applications, pyrazole derivatives exhibit antimicrobial and antifungal properties, making them valuable as preservatives in foods, feeds, and pharmaceutical products. Their role in promoting gut functions, including digestion, absorption, and barrier integrity, by regulating enzyme activity and redox status, further underscores their importance in health and nutrition (Mao, Yang, Chen, Yu, & He, 2019).
Corrosion Inhibition Tolyltriazole, a compound related to the azole family, demonstrates the utility of azole derivatives in industrial applications, such as the inhibition of copper corrosion. This highlights the broader industrial applications of pyrazole derivatives, including metal passivation and protection against corrosion, reflecting their versatile utility beyond biological applications (Walker, 1976).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections in humans and are often resistant to many antibiotics, making them a significant concern in healthcare .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This action disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
The compound’s bactericidal action suggests it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the effective inhibition and eradication of Staphylococcus aureus and Enterococcus faecalis biofilms . Biofilms are communities of bacteria that are particularly resistant to antibiotics, so this compound’s ability to eradicate them is significant .
Propiedades
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCLOJFIHCHOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)
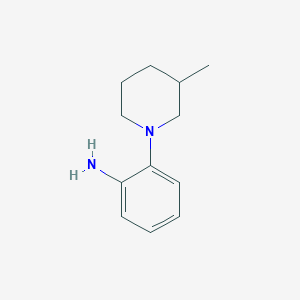
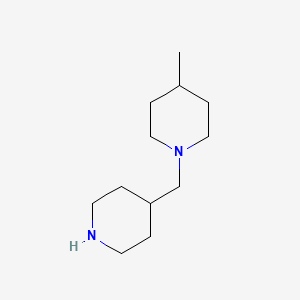

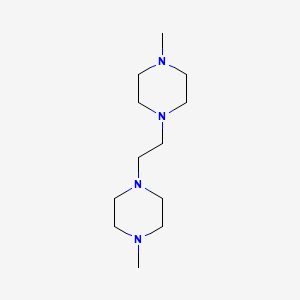
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
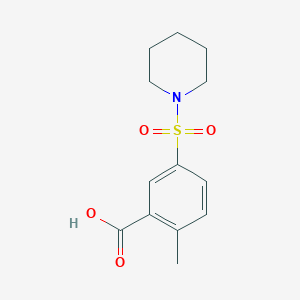
![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)
![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)
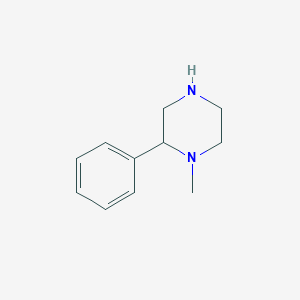

![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)
